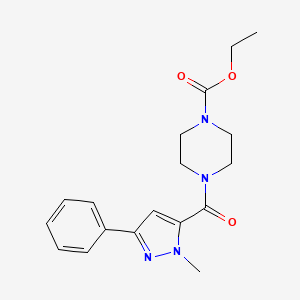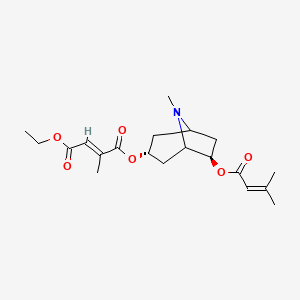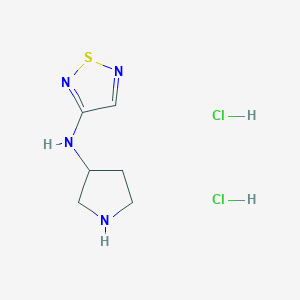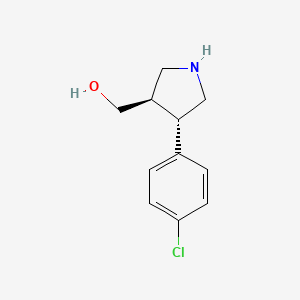
((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol: is a chiral compound with a pyrrolidine ring substituted with a chlorophenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions of chiral compounds with biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol: Similar structure but lacks the chlorine atom.
((3R,4S)-4-(4-Fluorophenyl)pyrrolidin-3-YL)methanol: Similar structure with a fluorine atom instead of chlorine.
((3R,4S)-4-(4-Bromophenyl)pyrrolidin-3-YL)methanol: Similar structure with a bromine atom instead of chlorine.
Uniqueness
((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.
Propiedades
Número CAS |
1260617-11-5 |
|---|---|
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
[(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-8(2-4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2/t9-,11-/m1/s1 |
Clave InChI |
CAPQIHOUMBRMTA-MWLCHTKSSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CN1)C2=CC=C(C=C2)Cl)CO |
SMILES canónico |
C1C(C(CN1)C2=CC=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


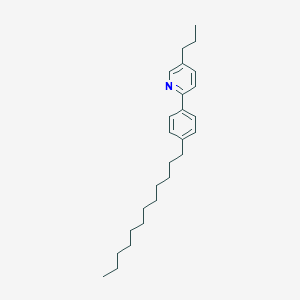
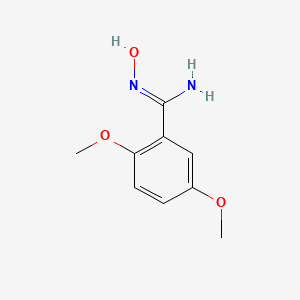
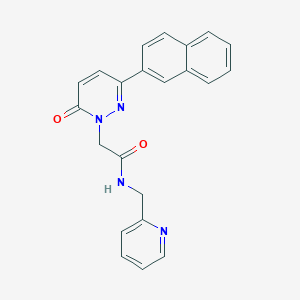
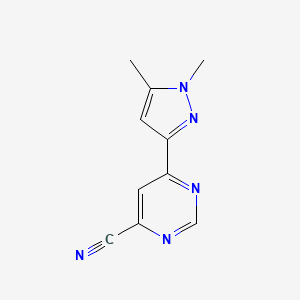
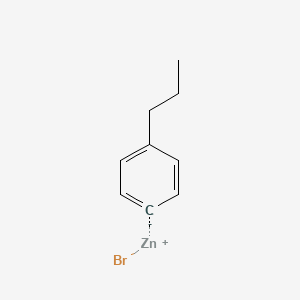
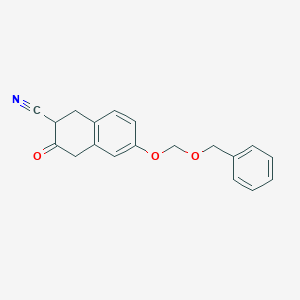
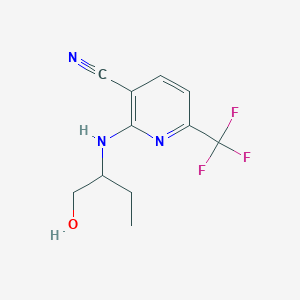
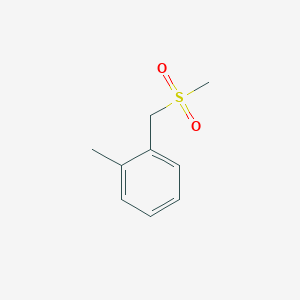
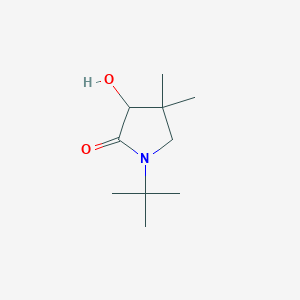
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
